molecular formula C8H10INO3 B2835800 Tert-butyl 5-iodo-1,2-oxazole-3-carboxylate CAS No. 2287283-05-8

Tert-butyl 5-iodo-1,2-oxazole-3-carboxylate

Cat. No.: B2835800
CAS No.: 2287283-05-8
M. Wt: 295.076
InChI Key: NKNUYARLEZDCHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 5-iodo-1,2-oxazole-3-carboxylate is a heterocyclic compound featuring a 1,2-oxazole core substituted with an iodine atom at position 5 and a tert-butyl ester group at position 3. This structure confers unique electronic and steric properties, making it valuable in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the electrophilic iodine substituent. The tert-butyl group enhances solubility in non-polar solvents and acts as a protective group for the carboxylic acid functionality, enabling selective deprotection under acidic conditions .

Properties

IUPAC Name

tert-butyl 5-iodo-1,2-oxazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10INO3/c1-8(2,3)12-7(11)5-4-6(9)13-10-5/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKNUYARLEZDCHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=NOC(=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-iodo-1,2-oxazole-3-carboxylate typically involves the iodination of an oxazole derivative. One common method is the reaction of tert-butyl 1,2-oxazole-3-carboxylate with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature. The reaction conditions must be carefully controlled to ensure the selective iodination at the 5-position of the oxazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-iodo-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction Reactions: The oxazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can be used in palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, typically in polar aprotic solvents.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are commonly used in organic solvents like tetrahydrofuran or dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazole derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

Tert-butyl 5-iodo-1,2-oxazole-3-carboxylate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

    Material Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: The compound’s derivatives may be studied for their biological activity, including antimicrobial or anticancer properties.

Mechanism of Action

The mechanism of action of tert-butyl 5-iodo-1,2-oxazole-3-carboxylate depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules.

Comparison with Similar Compounds

Structural Analogs in the 1,2-Oxazole Family

Key structural analogs differ in substituents at positions 3 and 5, influencing reactivity, stability, and applications.

Compound Name Substituent (Position 5) Ester Group (Position 3) Molecular Weight (g/mol) Key Applications/Properties
tert-Butyl 5-iodo-1,2-oxazole-3-carboxylate Iodo tert-butyl ~294.9* Cross-coupling reactions, stable under acidic conditions
Ethyl 5-iodo-1,2-oxazole-3-carboxylate Iodo Ethyl ~252.9* Intermediate in pharmaceuticals; less steric hindrance than tert-butyl
Methyl 5-iodo-1,2-oxazole-3-carboxylate Iodo Methyl 238.9 High reactivity in nucleophilic substitutions; lower cost (717 €/50mg)
tert-Butyl 5-(aminomethyl)-1,2-oxazole-3-carboxylate Aminomethyl tert-butyl 243.68 Amine-functionalized intermediate for peptide coupling
5-Tert-butyl-3-isocyanato-1,2-oxazole tert-butyl Isocyanate 166.18 Urethane/urea formation; reactive electrophile

*Calculated based on molecular formulas.

Physicochemical Properties

  • Solubility: The tert-butyl group enhances solubility in dichloromethane and toluene, whereas methyl/ethyl esters are more polar and soluble in methanol or acetonitrile.
  • Thermal Stability : tert-Butyl esters decompose at higher temperatures (>200°C) compared to methyl esters (~150°C) due to increased steric shielding.
  • Crystallography : Bulkier tert-butyl derivatives may form less dense crystals, complicating X-ray diffraction analysis; SHELX programs are often employed to resolve such structures .

Biological Activity

Tert-butyl 5-iodo-1,2-oxazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including enzyme inhibition, anticancer properties, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound features an oxazole ring substituted with a tert-butyl group and an iodine atom. This structure enhances its lipophilicity, potentially improving membrane penetration and bioavailability compared to other derivatives.

Compound Structural Features Unique Properties
This compoundTert-butyl at position 3, iodine at position 5Enhanced lipophilicity; potential enzyme inhibitor
Methyl 5-methylisoxazole-3-carboxylateMethyl group at position 5Potent monoamine oxidase inhibitor
Methyl isoxazole-3-carboxylateLacks iodine substituentDifferent reactivity profile

Enzyme Inhibition

Research indicates that compounds with similar structures to this compound exhibit significant inhibitory effects on various enzymes. Notably, derivatives of oxazoles have been reported as inhibitors of monoamine oxidase (MAO), which is crucial in neurotransmitter metabolism. The potential for this compound to act as an MAO inhibitor suggests therapeutic applications in treating mood disorders and neurodegenerative diseases .

In addition to MAO inhibition, studies have shown that oxazole derivatives can interact with topoisomerase I, an essential enzyme in DNA replication and repair. Such interactions are promising for the development of anticancer agents .

Anticancer Properties

The anticancer potential of this compound has been explored through various studies. For instance, related oxazole derivatives have demonstrated cytotoxicity against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma). The mechanism often involves the inhibition of topoisomerase I activity, leading to disrupted DNA replication in cancer cells .

A comparative analysis of different oxazole derivatives revealed that modifications to the oxazole ring can significantly enhance antiproliferative activity. For example, one study reported IC50 values for certain derivatives against a panel of cancer cell lines ranging from 0.003 to 9.27 µM, indicating potent anticancer effects .

Study on Antiproliferative Activity

A study examining a library of oxadiazole derivatives found that certain compounds exhibited notable antiproliferative effects when tested against various cancer cell lines. The study utilized the MTT assay to evaluate cell viability and confirmed that specific structural modifications could lead to enhanced biological activity. The results indicated that compounds structurally related to this compound could potentially serve as lead compounds for further drug development .

Structure-Activity Relationship (SAR)

The SAR analysis of oxazole derivatives highlights the importance of substituents on the oxazole ring in determining biological activity. For instance:

  • Iodine Substitution : The presence of iodine increases reactivity and may enhance binding affinity to biological targets.
  • Alkyl Groups : Tert-butyl groups improve lipophilicity, facilitating better membrane penetration.
  • Functional Modifications : Variations in substituents can alter the inhibitory potency against specific enzymes and affect overall cytotoxicity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-butyl 5-iodo-1,2-oxazole-3-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via sequential functionalization of the oxazole ring. A common approach involves:

Carboxylation : Introducing the tert-butyl carboxylate group via nucleophilic substitution or coupling reactions under anhydrous conditions (e.g., using tert-butyl chloroformate in the presence of a base like triethylamine) .

Iodination : Electrophilic iodination at the 5-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar aprotic solvents (e.g., DMF or acetonitrile). Temperature control (0–25°C) minimizes side reactions like ring decomposition .

  • Key Variables : Solvent polarity, stoichiometry of iodinating agents, and reaction time critically affect regioselectivity and purity. For example, excess NIS at low temperatures improves iodination efficiency .

Q. How is this compound characterized spectroscopically?

  • Methodological Answer :

  • NMR : 1H^1H NMR reveals the tert-butyl singlet at ~1.4 ppm and oxazole proton signals between 6.5–8.5 ppm. 13C^{13}C NMR confirms the carbonyl (C=O) at ~160 ppm and iodine-induced deshielding of the adjacent carbon .
  • Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak (M+^+) and fragments like [M – tert-butyl]+^+ for structural validation .
  • X-ray Crystallography : SHELX software refines crystal structures to confirm iodine positioning and steric effects of the tert-butyl group .

Advanced Research Questions

Q. What steric and electronic effects govern the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Steric Effects : The tert-butyl group hinders nucleophilic attack at the 3-carboxylate, directing reactivity toward the 5-iodo site. This is evidenced by slower Suzuki-Miyaura coupling rates compared to less bulky analogs .
  • Electronic Effects : Electron-withdrawing carboxylate enhances iodine’s electrophilicity, facilitating oxidative addition in Pd-catalyzed reactions. DFT calculations (e.g., using Gaussian) model charge distribution to predict reactivity .
  • Case Study : Optimized Buchwald-Hartwig amination conditions (Pd(OAc)2_2, XPhos, Cs2_2CO3_3) achieve >80% yield, validated by kinetic studies .

Q. How can computational chemistry guide the optimization of iodination regioselectivity in oxazole derivatives?

  • Methodological Answer :

  • Molecular Modeling : Density Functional Theory (DFT) calculates Fukui indices to predict electrophilic attack sites. For tert-butyl oxazole derivatives, the 5-position shows higher Fukui ff^- values, aligning with experimental iodination outcomes .
  • Transition State Analysis : IRC (Intrinsic Reaction Coordinate) simulations in Gaussian or ORCA identify energy barriers for competing pathways, enabling solvent and catalyst selection to favor desired regioselectivity .

Q. What strategies mitigate decomposition of this compound under catalytic conditions?

  • Methodological Answer :

  • Stabilization Techniques :

Low-Temperature Reactions : Conduct couplings below 50°C to prevent iodine loss or ring-opening.

Additives : Silver salts (e.g., Ag2_2CO3_3) scavenge iodide byproducts, reducing catalyst poisoning .

  • Catalyst Screening : Robust ligands like SPhos or RuPhos improve Pd catalyst turnover, validated by kinetic profiling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.